Methyl 2-oxo-3,3a-dihydrobenzimidazole-4-carboxylate
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Overview
Description
Methyl 2-oxo-3,3a-dihydrobenzimidazole-4-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-3,3a-dihydrobenzimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with diethyl oxalate, followed by esterification with methanol. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-3,3a-dihydrobenzimidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Methyl 2-oxo-3,3a-dihydrobenzimidazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-oxo-3,3a-dihydrobenzimidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- Methyl 2-oxo-1,3-dihydrobenzimidazole-4-carboxylate
- 2-Phenylbenzimidazole
- 5,6-Dimethylbenzimidazole
Uniqueness
Methyl 2-oxo-3,3a-dihydrobenzimidazole-4-carboxylate stands out due to its unique structural features and the specific functional groups it contains. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 2-oxo-3,3a-dihydrobenzimidazole-4-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-14-8(12)5-3-2-4-6-7(5)11-9(13)10-6/h2-4,7H,1H3,(H,11,13) |
InChI Key |
JDZDJABCUUIGKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC(=O)NC21 |
Origin of Product |
United States |
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